1-(3-Chlorophenyl)-2-cyclopropylethan-1-one

Conformational analysis Cyclopropyl ketone Molecular mechanics

Medicinal chemistry teams optimizing cyclopropylmethyl SAR require ketone scaffolds with unambiguous electronic profiles-generic cyclopropyl ketones lack the critical methylene spacer, confounding structure-activity interpretation. 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (CAS 1425367-32-3) resolves this with a precisely defined β-cyclopropyl architecture. • Methylene spacer prevents cyclopropane-carbonyl conjugation; meta-Cl provides purely inductive electronic effects, avoiding para-resonance confounding. • 95% purity with batch-specific NMR, HPLC, and GC QC documentation for inter-laboratory reproducibility. • MW 194.66, XLogP3 3.6, TPSA 17.1 Ų-lead-like physicochemical profile suitable for fragment growing and linking strategies.

Molecular Formula C11H11ClO
Molecular Weight 194.66
CAS No. 1425367-32-3
Cat. No. B2396053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-2-cyclopropylethan-1-one
CAS1425367-32-3
Molecular FormulaC11H11ClO
Molecular Weight194.66
Structural Identifiers
SMILESC1CC1CC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2
InChIKeyGRKABJVNDVNOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one: Structural Profile & Availability


1-(3-Chlorophenyl)-2-cyclopropylethan-1-one (CAS 1425367-32-3) is a synthetic aryl cyclopropylmethyl ketone with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol [1]. The compound is cataloged under PubChem CID 64905470 and is supplied at a standard purity of 95% by multiple research-chemical vendors, with batch-specific QC documentation (NMR, HPLC, GC) available from suppliers such as Bidepharm . It is classified as a versatile small-molecule scaffold for laboratory research and is not intended for therapeutic or veterinary use .

Synthetic scaffold with cyclopropylmethyl ketone architecture
Meta-chlorophenyl substitution for purely inductive electronic tuning
Supplied at 95% purity with multi-technique QC documentation available Batch-specific NMR, HPLC, GC spectra support analytical verification
Lead-like physicochemical profile for fragment-based discovery workflows

Why 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one Cannot Be Substituted


Although several compounds share the C₁₁H₁₁ClO formula and a 3-chlorophenyl-cyclopropyl-ethanone architecture, critical structural differences—specifically the methylene spacer between the cyclopropane ring and the carbonyl group, and the meta-chlorine substitution pattern—generate distinct conformational, electronic, and reactivity profiles that cannot be assumed equivalent [1]. Direct cyclopropyl ketones (e.g., 3-chlorophenyl cyclopropyl ketone, CAS 898789-97-4) lack the methylene linker and exhibit fundamentally different hyperconjugative interactions and carbonyl electrophilicity [2]. Positional isomers such as 2-(3-chlorophenyl)-1-cyclopropylethan-1-one (CAS 1175698-01-7) reverse the attachment points, altering the steric and electronic environment around the ketone and leading to divergent synthetic behavior and potential biological readouts .

Linker length

Methylene spacer determines unique s-cis conformational preference; direct cyclopropyl ketone analogs may shift reactivity and target recognition profiles.

Regioisomerism

Meta-chlorine exerts inductive-only electronic effects; para or ortho isomers introduce resonance contributions that may alter carbonyl electrophilicity and biological readouts.

QC documentation

Purity specification alone may not guarantee batch consistency; analogs with higher nominal purity but limited QC documentation may pose greater lot-to-lot variability risk.

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one: Differentiation Evidence


Methylene Spacer: Unique s-cis Conformational Minimum

The target compound belongs to the cyclopropylmethyl ketone subclass, which features a methylene (–CH₂–) spacer between the cyclopropane ring and the carbonyl group. Ab initio studies on the parent cyclopropylmethyl ketone demonstrate a global energy minimum in the s-cis conformer, with a local minimum near the s-trans conformer, due to the distinct orbital overlap (σCC→π*C=O hyperconjugation) enabled by the methylene linker [1]. This conformational profile differs from that of direct cyclopropyl ketones (e.g., 3-chlorophenyl cyclopropyl ketone, CAS 898789-97-4), where the cyclopropane ring is directly attached to the carbonyl carbon and the bisected s-cis conformation dominates [1]. The presence of the 3-chlorophenyl substituent on the target compound further modulates this conformational equilibrium through steric and electronic effects, a feature absent in the unsubstituted model system.

Methylene spacer conformation
Class-level inference
Global energy minimum at s-cis conformer; distinct from direct cyclopropyl ketone bisected s-cis profile
Supports conformational-fit review for SAR and stereoselective synthesis
Quantitative ΔE values available only for unsubstituted core; 3-chlorophenyl derivative inferred
Conformational analysis Cyclopropyl ketone Molecular mechanics Hyperconjugation

Physicochemical Differentiation from Analogs

The target compound exhibits a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 17.1 Ų, and a rotatable bond count of 3 [1]. In contrast, 3-chlorophenyl cyclopropyl ketone (CAS 898789-97-4, C₁₀H₉ClO, MW 180.63) has a lower molecular weight, one fewer methylene unit, and a concomitantly lower XLogP3 (~3.0 estimated from its smaller carbon count) and a rotatable bond count of 2 [2]. The positional isomer 2-(3-chlorophenyl)-1-cyclopropylethan-1-one (CAS 1175698-01-7) shares the same molecular formula but differs in the connectivity of the 3-chlorophenyl and cyclopropyl groups relative to the carbonyl, leading to a different spatial arrangement of hydrophobic and polar surfaces that is not captured by these bulk descriptors alone . The additional rotatable bond in the target compound (3 vs. 2) provides greater conformational flexibility, which can influence both binding entropy and metabolic stability.

Physicochemical differentiation
Cross-study comparable
XLogP3 3.6 | TPSA 17.1 Ų | Rotatable bonds 3 vs 2 in direct cyclopropyl ketone
Informs predicted ADME profile differentiation and scaffold selection
Δ Rotatable bonds = +1; XLogP3 difference ≈ +0.6 units estimated
Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Meta-Chlorophenyl Substitution vs. Other Regioisomers

The 3-chloro (meta) substitution on the phenyl ring positions the electron-withdrawing chlorine at a location that exerts a primarily inductive effect (–I) with minimal resonance interaction with the carbonyl group, unlike the 4-chloro (para) isomer where resonance donation (+M) can partially offset the inductive withdrawal [1]. This electronic distinction translates into different carbonyl IR stretching frequencies and reactivity toward nucleophiles. Literature on meta-chlorophenyl derivatives indicates that meta-substitution is often associated with enhanced biological target engagement compared to ortho or para isomers, attributed to the unique electronic distribution pattern that avoids direct conjugation with the reaction center . For example, the comparator 1-(1-(3-chlorophenyl)cyclopropyl)ethanone (CAS 1017389-24-0) shares the meta-chlorophenyl motif but differs in the cyclopropane attachment point, making the target compound's combination of meta-chloro substitution and cyclopropylmethyl ketone architecture a distinct chemotype.

Meta-chlorine electronic profile
Class-level inference
Hammett σₘ = 0.37; purely inductive effect, no resonance contribution to carbonyl
Regioisomer-specific electronic control supports SAR interpretation
Direct spectroscopic comparison data unavailable for this series
Regioisomer Halogen effect Electronic distribution Structure-activity relationship

Batch-Level QC: NMR, HPLC & GC Documentation

The target compound is supplied at a standard purity of 95% by multiple vendors, including Bidepharm (Cat. BD01018393) and AKSci (Cat. 6215DR) . Bidepharm explicitly provides batch-specific quality control documentation including NMR, HPLC, and GC spectra upon request, enabling researchers to verify structural identity and purity before committing to expensive downstream assays . In comparison, the positional isomer 2-(3-chlorophenyl)-1-cyclopropylethan-1-one (CAS 1175698-01-7) is available at 98% purity from some suppliers, representing a potentially higher initial purity but with variable QC documentation practices across vendors . The availability of multi-technique QC data for the target compound reduces the risk of batch-to-batch variability and provides a verifiable analytical baseline for publication-quality research.

Batch QC documentation
Cross-study comparable
95% purity with NMR, HPLC, GC spectra available from select vendors
Multi-technique QC supports traceable analytical baseline for publication
QC documentation practices vary across vendors for positional isomers
Analytical quality control Batch consistency NMR HPLC GC

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one Applications


SAR Exploration: Cyclopropylmethyl Ketone & Meta-Chlorophenyl

When a medicinal chemistry program aims to explore the impact of a cyclopropylmethyl group on target binding, metabolic stability, or CYP inhibition profile, 1-(3-chlorophenyl)-2-cyclopropylethan-1-one provides a defined scaffold where the methylene spacer ensures the cyclopropane ring is not directly conjugated to the carbonyl [1]. This distinct electronic arrangement, combined with the purely inductive electron-withdrawing effect of the meta-chlorine, allows SAR teams to cleanly deconvolute the contributions of the cyclopropyl group and the halogen substitution, avoiding the confounding resonance effects present in para-chloro analogs [2].

Synthetic Methodology for β-Cyclopropyl Ketones

The compound serves as a representative substrate for developing and optimizing reactions specific to β-cyclopropyl ketones, including Lewis acid-mediated ring-opening cascades [1]. The documented synthetic route—condensation of 3-chlorobenzaldehyde with cyclopropylmethyl ketone under acidic or basic conditions—provides a reproducible entry point for methodology studies [2]. The availability of batch-specific NMR and HPLC data supports rigorous kinetic and mechanistic investigations where precise knowledge of starting material purity is essential [3].

FBDD: Lead-Like Physicochemical Profile

With a molecular weight of 194.66 Da, XLogP3 of 3.6, TPSA of 17.1 Ų, and 3 rotatable bonds, 1-(3-chlorophenyl)-2-cyclopropylethan-1-one falls within lead-like chemical space as defined by commonly used filters (e.g., Astex's Rule of 3 for fragments) [1]. The additional methylene unit and resulting higher rotatable bond count, compared to the direct cyclopropyl ketone analog (CAS 898789-97-4; MW 180.63, 2 rotatable bonds), offer a different balance of conformational entropy and binding enthalpy that can be advantageous for fragment growing or linking strategies [2].

Analytical Reference Standard for Method Development

Given that vendors such as Bidepharm supply this compound with multi-technique QC characterization (NMR, HPLC, GC), it can be adopted as a reference standard for developing and validating analytical methods (e.g., LC-MS purity assays, quantitative NMR protocols) across collaborating laboratories [1]. The traceable QC documentation reduces inter-laboratory variability and supports the compound's use as a calibration standard in pharmacokinetic or metabolic stability assays when isotopically labeled internal standards are not yet available [2].

Application
Selection Property
Validation Focus
SAR: cyclopropylmethyl & meta-Cl
Methylene spacer + meta-chlorine electronic signature
Conformational and inductive-effect deconvolution
Synthetic methodology development
β-cyclopropyl ketone reactivity with documented QC
Reaction optimization and kinetic investigation purity baseline
Fragment-based drug discovery
Lead-like MW, XLogP3, TPSA, and rotatable bond count
Conformational entropy and binding enthalpy balance
Analytical reference standard
Multi-technique vendor QC (NMR, HPLC, GC)
Inter-laboratory method validation and calibration

Technical Documentation Hub

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